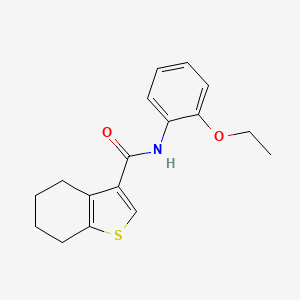

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

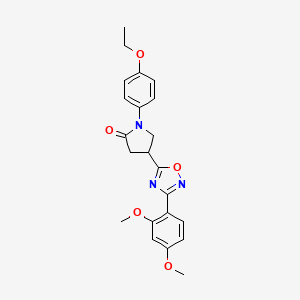

This compound is a benzothiophene derivative with an ethoxyphenyl group attached via an amide linkage. Benzothiophenes are sulfur-containing heterocyclic compounds that are found in various pharmaceutical drugs and natural products .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiophene ring, followed by the attachment of the ethoxyphenyl group via an amide bond. This could potentially be achieved through a condensation reaction between an appropriate carboxylic acid and amine .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzothiophene ring, which is a five-membered ring containing sulfur and a six-membered benzene ring fused together. Attached to this core structure would be an ethoxyphenyl group via an amide linkage .Chemical Reactions Analysis

As a benzothiophene derivative, this compound could potentially undergo a variety of chemical reactions. For example, it might participate in electrophilic aromatic substitution reactions or nucleophilic addition reactions at the carbonyl group of the amide .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiophene ring might confer aromatic stability, while the ethoxyphenyl group could potentially enhance the compound’s lipophilicity .Scientific Research Applications

Antibacterial and Antifungal Activities

- Thiophene-3-carboxamide derivatives show significant antibacterial and antifungal activities. The molecular structure of these compounds, including the planarity of certain rings and the presence of intramolecular hydrogen bonds, contributes to their bioactivity (Vasu et al., 2005).

Endothelin Receptor Antagonists

- Certain compounds structurally related to N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, specifically those with pyrrolidine and benzodioxole structures, have been developed as potent endothelin receptor antagonists. These antagonists have potential applications in treating conditions like hypertension and diabetic nephropathy (Tasker et al., 1997).

Supramolecular Structures

- The development of supramolecular structures such as π-stacks surrounded by triple helical networks of hydrogen bonds is an area of interest. These structures have implications for the design of materials like liquid crystals (Lightfoot et al., 1999).

Synthesis and Characterization of Derivatives

- Various derivatives of N-(3-hydroxyphenyl) benzamide have been synthesized and characterized, demonstrating potential enzyme inhibition activities against targets such as butylcholinesterase and acetylcholinesterase (Abbasi et al., 2014).

Organogels and Fluorescence

- Organogels based on certain derivatives exhibit interesting properties like fluorescence and the ability to undergo reversible transformations between gel and solution states. These findings are relevant for designing novel organogels and materials with specific optical properties (Haixia Wu et al., 2011).

Chemoselective Synthesis

- The chemoselective synthesis of N-benzoylation of aminophenols using specific compounds demonstrates the potential for creating compounds of biological interest through targeted chemical reactions (Singh et al., 2017).

Pharmacological Profile

- The pharmacological profile of specific derivatives, such as WAY-100635, shows high affinity and selectivity for certain receptors, indicating potential therapeutic applications (Forster et al., 1995).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many benzothiophene derivatives exhibit biological activity, and their mechanisms of action can vary widely.

Safety and Hazards

properties

IUPAC Name |

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2S/c1-2-20-15-9-5-4-8-14(15)18-17(19)13-11-21-16-10-6-3-7-12(13)16/h4-5,8-9,11H,2-3,6-7,10H2,1H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLEIEHHFVHKDRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Cyclobutyl-6-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2368480.png)

![2-(2-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2368481.png)

![2-[(4-chlorobenzyl)oxy]-4-[(4-methoxyanilino)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B2368486.png)

![Tert-butyl N-[2-cyclopropyl-2-[[(E)-4-(dimethylamino)but-2-enoyl]-methylamino]ethyl]carbamate](/img/structure/B2368488.png)

![6-Chloro-N-[5-(hydroxymethyl)-2-methylphenyl]-5-methylpyridine-3-sulfonamide](/img/structure/B2368490.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(methylthio)benzamide](/img/structure/B2368493.png)

![Iron,chloro[5,10,15,20-tetrakis(pentafluorophenyl)-21H,23H-porphinato(2-)-kN21,kN22,kN23,kN24]-, (SP-5-12)-](/img/structure/B2368495.png)

![1-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}-1-ethanone](/img/structure/B2368499.png)

![(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(5-(thiophen-2-yl)-1H-pyrazol-3-yl)methanone](/img/structure/B2368501.png)